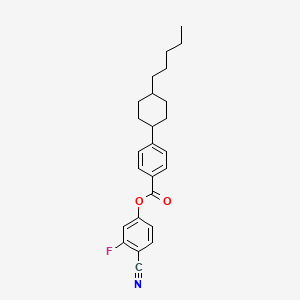

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves acylation and esterification reactions starting from 4-alkylcyclohexylbenzoic acid. The reaction conditions often include the use of reagents such as acyl chlorides and alcohols, with catalysts like pyridine or triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Liquid Crystal Applications

One of the primary applications of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is in the development of liquid crystal displays (LCDs). The compound exhibits properties that make it suitable for use as a liquid crystal material, particularly in nematic and smectic phases. Its structural characteristics allow for:

- Thermal Stability : The compound maintains stability over a range of temperatures, which is crucial for electronic applications.

- Electro-optical Properties : It demonstrates favorable electro-optical responses, making it effective for modulation in display technologies.

Molecular Electronics

In the field of molecular electronics, this compound has been investigated for its potential use as a building block in organic semiconductors. Its unique electronic properties can be harnessed for:

- Organic Photovoltaics : The compound can be incorporated into photovoltaic devices to enhance light absorption and charge transport.

- Field-effect Transistors (FETs) : Its electrical characteristics make it a candidate for use in organic FETs, which are essential components in flexible electronic devices.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Liquid Crystals | Demonstrated stability and electro-optical performance suitable for LCDs. |

| Study B | Organic Electronics | Showed enhanced charge mobility when incorporated into organic semiconductor devices. |

| Study C | Pharmacological Research | Suggested potential anticancer activity in vitro against breast cancer cells. |

Mécanisme D'action

The mechanism of action of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate involves its interaction with molecular targets and pathways in various systems. In liquid crystal applications, the compound aligns with electric or magnetic fields, altering its optical properties. In biological systems, it may interact with proteins or enzymes, affecting their function and activity.

Comparaison Avec Des Composés Similaires

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate can be compared with similar compounds such as:

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate: This compound has a shorter alkyl chain, which may affect its liquid crystal properties and stability.

4-Cyano-3-fluorophenyl 4-(trans-4-hexylcyclohexyl)benzoate: With a longer alkyl chain, this compound may exhibit different phase transition temperatures and dielectric properties.

The uniqueness of this compound lies in its specific alkyl chain length and the presence of both cyano and fluoro groups, which contribute to its distinct chemical and physical properties .

Activité Biologique

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, also known by its CAS number 92118-84-8, is a compound of interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and toxicological profiles based on diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C25H28FNO2 |

| Molecular Weight | 393.49 g/mol |

| Boiling Point | Not available |

| Solubility | Poorly soluble |

| Log P (octanol-water) | 6.74 |

| TPSA (Topological Polar Surface Area) | 50.09 Ų |

Pharmacokinetics

- Absorption : The compound exhibits high gastrointestinal absorption but is classified as poorly soluble in aqueous environments .

- Blood-Brain Barrier (BBB) Permeability : It is not permeant to the BBB, indicating limited central nervous system penetration .

- Metabolism : It acts as a substrate for P-glycoprotein and inhibits several cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which are crucial for drug metabolism .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar aromatic structures have shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.

Case Studies

- Study on Cell Lines : A study assessed the cytotoxic effects of similar benzoate derivatives on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for therapeutic use against breast cancer .

- In Vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth rates compared to control groups. These findings support the hypothesis of their effectiveness as anticancer agents .

Neuroprotective Effects

Some research suggests that compounds with similar structures may possess neuroprotective properties. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Toxicological Profile

The toxicological assessment of this compound indicates:

Propriétés

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWDKPIJNPJWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553240 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92118-84-8 | |

| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.